molecular formula C21H25N3O2S B238471 4-tert-butyl-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide

4-tert-butyl-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide

Cat. No. B238471
M. Wt: 383.5 g/mol
InChI Key: XDSDTRMXZDMFEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-butyl-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine.

Mechanism Of Action

The mechanism of action of 4-tert-butyl-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. By inhibiting this pathway, the compound induces apoptosis and disrupts the cell cycle, leading to the death of cancer cells.

Biochemical And Physiological Effects

Studies have shown that 4-tert-butyl-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide has a low toxicity profile and does not cause significant damage to healthy cells. Additionally, the compound has been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One advantage of using 4-tert-butyl-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide in lab experiments is its low toxicity profile, which makes it a safer alternative to other compounds that may cause significant damage to healthy cells. However, one limitation is that the compound may not be effective against all types of cancer cells, and further research is needed to determine its efficacy in different types of cancer.

Future Directions

There are several future directions for research on 4-tert-butyl-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide. One area of research could focus on developing more effective synthesis methods to produce the compound in larger quantities. Additionally, further studies could investigate the compound's efficacy in different types of cancer and its potential applications in the treatment of other diseases, such as inflammatory diseases. Finally, research could focus on developing new compounds based on the structure of 4-tert-butyl-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide with improved efficacy and lower toxicity profiles.

Synthesis Methods

The synthesis of 4-tert-butyl-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide involves the reaction of 3-aminobenzoic acid with tert-butyl isocyanide and propanoic anhydride in the presence of a catalyst. The resulting compound is then treated with thioamide to produce the final product.

Scientific Research Applications

4-tert-butyl-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide has been studied for its potential applications in cancer treatment. Studies have shown that the compound inhibits the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. Additionally, the compound has been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.

properties

Product Name

4-tert-butyl-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide

Molecular Formula

C21H25N3O2S

Molecular Weight

383.5 g/mol

IUPAC Name

4-tert-butyl-N-[[3-(propanoylamino)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C21H25N3O2S/c1-5-18(25)22-16-7-6-8-17(13-16)23-20(27)24-19(26)14-9-11-15(12-10-14)21(2,3)4/h6-13H,5H2,1-4H3,(H,22,25)(H2,23,24,26,27)

InChI Key

XDSDTRMXZDMFEO-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C(C)(C)C

Canonical SMILES

CCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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